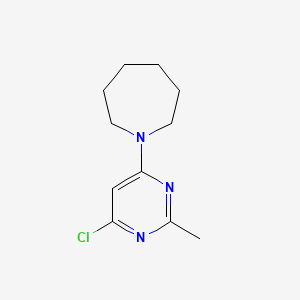

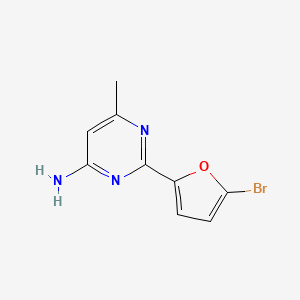

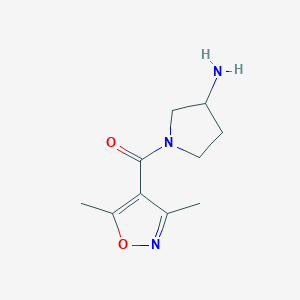

2-(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine

Overview

Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole and oxadiazole rings, as well as the ethylamine group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings could potentially influence its polarity and solubility .Scientific Research Applications

Synthesis and Antibacterial Activity

A study by Asif et al. (2021) explored the synthesis of new derivatives that include the 1,2,4-oxadiazole moiety, which is structurally similar to the compound , and investigated their antibacterial properties. These compounds demonstrated significant antibacterial activity against common pathogenic bacteria, such as Staphylococcus aureus and Escherichia coli, when compared with standard drugs like Ciprofloxacin and Tetracycline (Asif, Alghamdi, Alshehri, & Kamal, 2021).

Chemical Stability and Boulton–Katritzky Rearrangement

Kayukova et al. (2018) studied the chemical stability of 1,2,4-oxadiazoles under conditions promoting Boulton–Katritzky rearrangement. This rearrangement typically results in pyrazoles, a core structure in the compound of interest. Their findings offer insights into the potential chemical behaviors and applications of such compounds in synthesis and material science (Kayukova, Uzakova, Vologzhanina, Akatan, Shaymardan, & Kabdrakhmanova, 2018).

Catalytic Applications

Obuah et al. (2014) reported on pyrazolylamine nickel(II) complexes, related to the core structure of the compound , which catalyze the oligomerization or polymerization of ethylene. This research demonstrates the potential of such compounds in catalyzing significant chemical reactions, highlighting their relevance in materials science and industrial chemistry (Obuah, Omondi, Nozaki, & Darkwa, 2014).

Fungicidal Activity

Chen et al. (2000) synthesized derivatives incorporating the pyrazole moiety for potential use as fungicides. Their research focused on compounds' efficacy against Rhizoctonia solani, a significant pathogen in agriculture, indicating the broader agricultural applications of such chemical structures (Chen, Li, & Han, 2000).

Copolymerization Catalysts

Matiwane, Obuah, and Darkwa (2020) investigated zinc(II) carboxylate complexes derived from pyrazolyl compounds for their efficacy in catalyzing the copolymerization of CO2 and cyclohexene oxide. This work underscores the role of such compounds in developing environmentally friendly polymer production methods (Matiwane, Obuah, & Darkwa, 2020).

Safety and Hazards

properties

IUPAC Name |

2-[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O/c1-2-14-6-7(5-11-14)9-12-8(3-4-10)15-13-9/h5-6H,2-4,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXORUDMUSGGNSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

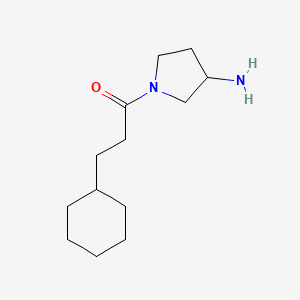

![(3-aminopyrrolidin-1-yl)(1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B1488660.png)

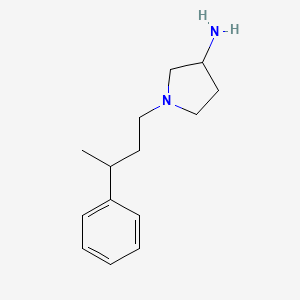

![N-[2-(ethylamino)ethyl]cyclobutanamine](/img/structure/B1488676.png)